2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a biphenyl core with a carboxylic acid group and a tetrahydrobenzo[d]thiazole moiety
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thereby disrupting the normal functioning of these pathways .
Pharmacokinetics
The compound has shown high dual kinase inhibitory activity at a concentration of 19 μM against CK2 and 067 μM against GSK3β , suggesting that it may have good bioavailability.
Result of Action
The inhibition of CK2 and GSK3β by the compound prevents the deactivation of PTEN . This can lead to a decrease in tumor growth, as PTEN is a tumor suppressor protein .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with enzymes such as Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These interactions are crucial as they are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Cellular Effects
2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can influence cell function by preventing PTEN deactivation more efficiently . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting both CK2 and GSK3β simultaneously to prevent PTEN deactivation . This inhibition is achieved through binding interactions with these enzymes, leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydrobenzo[d]thiazole moiety, which can be synthesized by reacting 2-bromodimedone with cyanothioacetamide . The resulting intermediate is then coupled with a biphenyl derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the thiazole ring or the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the biphenyl ring or the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole derivatives: These compounds share the thiazole moiety and have been studied for their biological activities, including anticancer and anti-inflammatory properties.
Biphenyl carboxylic acids: Compounds with a biphenyl core and carboxylic acid groups are known for their diverse applications in medicinal chemistry and materials science.
Uniqueness
2’-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the combination of the biphenyl core with the tetrahydrobenzo[d]thiazole moiety. This structural feature imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-19(23-21-22-17-11-5-6-12-18(17)27-21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(25)26/h1-4,7-10H,5-6,11-12H2,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSBLYYZTOKNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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